molecular formula C15H22N2O3 B12080811 Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate

Cat. No.: B12080811
M. Wt: 278.35 g/mol
InChI Key: NXLGSCGJSQYBAT-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate (CAS: See COA

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl 4-(2-aminooxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c16-20-11-8-13-6-9-17(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12,16H2

InChI Key

NXLGSCGJSQYBAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its aminooxy group allows for selective reactions with carbonyl-containing substrates, which can lead to the formation of oximes and other derivatives useful in drug design .

Case Study: Antibacterial Activity
Research has shown that derivatives of piperidine compounds exhibit antibacterial properties. For instance, modifications to the piperidine structure can enhance activity against various bacterial strains. A study demonstrated that compounds with aminooxy functionalities could be used to create novel antibacterial agents through targeted structural modifications .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis due to its functional groups that enable further chemical transformations. It can be utilized in the synthesis of more complex organic molecules, including those with potential therapeutic applications.

Reactivity and Mechanism
The aminooxy group allows for nucleophilic attacks on electrophilic centers, facilitating reactions such as oxime formation from aldehydes and ketones. This reactivity is crucial for developing new synthetic pathways in organic chemistry .

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)
this compound has been employed in analytical methods, particularly in GC-MS for the derivatization of carbonyl compounds. The aminooxy functionality enables the selective formation of oximes, which can be analyzed for metabolic profiling in biological samples .

Case Study: Metabolite Analysis
In a study focused on metabolomics, this compound was used to derivatize aldehyde and ketone metabolites, allowing for improved quantification and identification through GC-MS techniques. This application underscores its importance in biochemical analysis and metabolic studies .

Data Tables

Application Area Details
Medicinal ChemistryPrecursor for synthesizing biologically active compounds; potential antibacterial activity
Organic SynthesisBuilding block for complex organic molecules; facilitates nucleophilic reactions
Analytical ChemistryUsed in GC-MS for derivatization of carbonyl compounds; enhances detection sensitivity

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituent Molecular Weight Key Functional Groups Notable Properties/Activities References
Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate 2-(Aminooxy)ethyl ~307.34* Aminooxy, benzyl carbamate Reactivity in oxime formation -
Benzyl 4-[2-(5-methoxyindol-1-yl)ethyl]piperidine-1-carboxylate (82) 2-(5-Methoxyindol-1-yl)ethyl 392.5 Methoxyindole MAGL inhibition (77% yield)
Benzyl 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-1-carboxylate Boc-protected aminoethylamino 377.48 Boc, aminoethyl Intermediate in TAAR1 agonist synthesis
4-(2-Aminoethoxymethyl)piperidine-1-carboxylic acid benzyl ester Aminoethoxymethyl 292.38 Aminoethoxy Derivatization potential
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-Ethoxy-3-oxopropyl 307.35 Ethoxycarbonyl No known hazards

*Calculated from formula C₁₅H₂₀N₂O₃.

Substituent Effects on Reactivity and Function

  • Aminooxy Group (Target Compound): The -ONH₂ group enables nucleophilic reactions, such as oxime bond formation with carbonyls, making it valuable in bioconjugation or prodrug design. This group is absent in analogs like compound 82 (), which instead features a methoxyindole moiety linked to MAGL inhibition .
  • Boc-Protected Aminoethyl (): The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthesis, contrasting with the unprotected aminooxy group in the target compound. This difference impacts synthetic strategies and intermediate handling .

Biological Activity

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, characterized by its unique structure that includes a benzyl group, an aminooxyethyl substituent, and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.

Structural Overview

The structural formula of this compound can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_3

This structure is essential for understanding its biological activity and potential therapeutic applications.

This compound is believed to modulate enzyme activity through binding to active sites, thereby influencing biochemical pathways and physiological responses. The aminooxy group is particularly noteworthy as it can form covalent bonds with specific enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in treating conditions associated with enzyme dysregulation.

Biological Activity

Research indicates that this compound interacts with various biological targets, impacting enzyme function and potentially altering cellular processes. Below are some key findings related to its biological activity:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), which is critical in the context of neurodegenerative diseases like Alzheimer's disease .
  • GABA Transporters : It has been evaluated for its activity against GABA transporters (mGAT1–4), which are significant in the treatment of neuropathic pain. Compounds structurally similar to this compound have demonstrated promising antinociceptive properties in rodent models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

Compound NameStructure FeaturesUnique Aspects
Benzyl 4-(methylamino)piperidine-1-carboxylateContains a methylamino groupPotential antitumor activity
Benzyl 4-(tert-butoxycarbonyl-amino)ethyl-piperidine-1-carboxylateFeatures a tert-butoxycarbonyl protecting groupEnhanced stability during reactions
Benzyl 4-(2,4-dichlorophenethylamino)piperidine-1-carboxylateContains dichlorophenethyl substituentSignificant inhibitory effects on tumor growth

The aminooxy group in this compound may confer distinctive reactivity patterns compared to these similar compounds, enhancing its biological interactions.

Neuropathic Pain Models

In studies focusing on neuropathic pain, compounds similar to this compound were evaluated for their ability to inhibit GABA uptake. For instance, specific derivatives exhibited significant antinociceptive effects in rodent models, indicating their potential as therapeutic agents for neuropathic pain .

Alzheimer’s Disease Research

The inhibition of AChE by related piperidine derivatives has been linked to improved cholinergic transmission and memory function in Alzheimer’s patients. This suggests that this compound may also play a role in enhancing cognitive functions through similar mechanisms .

Q & A

Q. Key Conditions :

  • Temperature: 0–25°C for sensitive intermediates.
  • Solvents: DCM, THF, or acetonitrile for solubility and stability.
  • Catalysts: TEA or DMAP for carboxylation efficiency .

Basic: What safety precautions are recommended given limited toxicological data?

Methodological Answer:
Due to insufficient toxicological studies (e.g., acute toxicity, mutagenicity), adopt stringent protocols:

PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

Ventilation : Use fume hoods for synthesis steps to avoid inhalation risks .

First Aid :

  • Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist .
  • Skin Contact : Wash with soap/water; remove contaminated clothing .

Waste Disposal : Classify as hazardous waste; engage licensed disposal services .

Advanced: How can researchers optimize yield and purity during multi-step synthesis?

Methodological Answer:
Optimization strategies include:

Flow Chemistry : Continuous flow reactors reduce side reactions and improve reproducibility (e.g., 89% yield reported in automated systems) .

In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust stoichiometry .

Purification :

  • Chromatography : Reverse-phase HPLC with C18 columns for polar intermediates.
  • Crystallization : Ethanol/water mixtures for high-purity crystals .

Q. Key Findings :

  • Optimal Storage : -20°C in anhydrous DMSO or ethanol; <5% degradation over 6 months .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

NMR : ¹H (aromatic protons: δ 7.3–7.4 ppm; piperidine CH₂: δ 3.8–4.2 ppm) and ¹³C (carbonyl C=O: ~170 ppm) .

Mass Spectrometry : ESI-HRMS for exact mass (e.g., [M+H]⁺ = 335.18 g/mol) .

Elemental Analysis : Validate C, H, N, O percentages (±0.3% theoretical) .

Advanced: How to reconcile contradictory hazard data in safety assessments?

Methodological Answer:

Tiered Testing : Conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to fill data gaps .

Precautionary Principle : Assume high toxicity for risk assessments until proven otherwise .

Literature Cross-Check : Compare SDS entries for structural analogs (e.g., benzyl piperidines with similar substituents ).

Advanced: What industrial-scale adaptations are feasible for synthesis?

Methodological Answer:

Continuous Manufacturing : Pilot-scale flow reactors reduce batch variability and scale-up costs .

Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .

Quality Control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .

Basic: What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

Drug Discovery : Serve as a scaffold for kinase inhibitors or antimicrobial agents due to piperidine’s conformational flexibility .

Prodrug Design : Aminooxy groups enable pH-sensitive targeting or conjugation to antibodies .

Neuropharmacology : Explore modulation of ion channels or neurotransmitter receptors .

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